molecular formula C9H9ClN2O B2570016 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol CAS No. 2126177-41-9

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol

Cat. No.: B2570016
CAS No.: 2126177-41-9
M. Wt: 196.63
InChI Key: QGDWPEWWNHRFOU-UHFFFAOYSA-N
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Description

2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at the 5-position and a 2-hydroxyethyl group at the 2-position. The hydroxyl group at the 2-position distinguishes it from esters, amines, and other derivatives, influencing its physicochemical properties, such as solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-3-6-4-8(1-2-13)12-9(6)11-5-7/h3-5,13H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWPEWWNHRFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position Functional Group Molecular Formula Key Properties/Applications Reference
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 2-position Methyl ester C₉H₇ClN₂O₂ Intermediate in synthesis; lipophilic
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 2-position Ethyl ester C₁₀H₉ClN₂O₂ Enhanced lipophilicity vs. methyl ester
2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride 3-position Ethylamine (protonated) C₉H₁₁Cl₂N₃ Potential bioactive intermediate
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine 3-position Ethylamine C₉H₁₀ClN₃ Altered ring fusion; distinct electronics
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol 2-position Methanol C₁₁H₁₂N₂O₂ Safety precautions for handling
Pexidartinib hydrochloride (Turalio®) 2-position Methylene-linked pyridine C₂₀H₁₆ClF₃N₆ FDA-approved kinase inhibitor for TGCT
Key Observations:

Positional Isomerism : Substitution at the 2-position (target compound) vs. 3-position (e.g., –7) alters molecular geometry and electronic distribution, impacting binding to biological targets .

Ester Groups (): Serve as synthetic intermediates for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to alcohols) .

Ring Fusion Differences : Pyrrolo[2,3-b]pyridine (target) vs. pyrrolo[2,3-c]pyridine () alters nitrogen positioning, affecting π-stacking and electronic interactions .

Biological Activity

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9H9ClN2O
  • Molecular Weight : 198.64 g/mol
  • CAS Number : 1258504-40-3

Biological Activity Overview

Research indicates that compounds related to pyrrolopyridines exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolopyridines can inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : These compounds have demonstrated efficacy against certain bacterial strains.
  • Neuroprotective Effects : Some derivatives have been explored for their potential in neuroprotection.

Anticancer Activity

In a recent study, derivatives similar to this compound were tested against multiple cancer cell lines. The findings are summarized in the table below:

CompoundCell LineIC50 (μM)Activity Description
1HeLa0.126Excellent activity
2SMMC-77210.071High potency
3K5620.164Moderate activity

These results suggest that the compound may exhibit significant antiproliferative effects, particularly against cervical and liver cancer cells.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Tubulin Assembly : Similar compounds have shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
  • Targeting Specific Enzymes : Pyrrolopyridine derivatives often act as inhibitors of key enzymes involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolopyridine derivatives:

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of pyrrolopyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited a dose-dependent inhibition of cell proliferation in HeLa and SMMC-7721 cell lines.

Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyrrolopyridine derivatives in models of neurodegeneration. The study reported that these compounds could mitigate oxidative stress and apoptosis in neuronal cells.

Q & A

Basic: What are the common synthetic routes for preparing 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol?

The synthesis typically involves functionalizing the pyrrolopyridine core. A general approach includes:

  • Nucleophilic substitution : Reacting a halogenated precursor (e.g., 5-chloro-pyrrolopyridine derivatives) with ethanolamine or its protected analogs under reflux conditions in polar aprotic solvents like DMF or DMSO.
  • Purification : Recrystallization from mixed solvents (e.g., DMF/ethanol) or column chromatography to isolate the product .
  • Key considerations : Protecting the hydroxyl group during synthesis to avoid side reactions, monitored via TLC or HPLC .

Advanced: How can reaction yields be optimized for the nucleophilic substitution step in synthesizing this compound?

Yield optimization requires:

  • Temperature control : Maintaining reflux conditions (80–120°C) to balance reaction rate and decomposition.
  • Catalysis : Using bases like K₂CO₃ or DBU to deprotonate the nucleophile and enhance reactivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like KI facilitate halogen exchange .
  • Real-time monitoring : Employing in-situ NMR or LC-MS to track intermediate formation and adjust stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the pyrrolopyridine aromatic protons (δ 6.5–8.5 ppm) and the ethanol moiety (δ 3.5–4.5 ppm for CH₂OH) .
  • HRMS : Confirm molecular weight (e.g., C₉H₈ClN₂O⁺ expected m/z 195.0324) .
  • IR : Detect O–H stretching (~3200–3600 cm⁻¹) and C–Cl bonds (~550–700 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks .
  • Data interpretation : Compare experimental results with computational models (e.g., DFT-optimized geometries) to validate the hydroxyl group’s orientation and intermolecular interactions .

Basic: What bioactivity assays are relevant for studying this compound?

  • Kinase inhibition : Screen against receptor tyrosine kinases (RTKs) using fluorescence polarization assays .
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays .
  • Solubility testing : Use shake-flask methods in PBS or simulated physiological buffers to guide in vivo studies .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize analogs with fluorinated, brominated, or methylated groups at the 5-position of the pyrrolopyridine ring and compare bioactivity .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., Cl, OH) using docking studies with kinase targets (e.g., EGFR or VEGFR2) .
  • Metabolic stability : Assess hepatic microsomal half-life to correlate substituent hydrophobicity with pharmacokinetics .

Basic: What are the primary challenges in purifying this compound?

  • Byproduct formation : Remove unreacted halogenated precursors via silica gel chromatography (hexane/ethyl acetate gradients) .
  • Hydroscopicity : Use anhydrous Na₂SO₄ during workup and store under inert gas to prevent hydroxyl group degradation .

Advanced: How can contradictory data in literature regarding biological activity be addressed?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLIA-certified facilities) .
  • Batch variability analysis : Characterize impurities via LC-MS and correlate with bioactivity discrepancies .
  • Computational reconciliation : Apply QSAR models to identify outliers or confounding variables (e.g., solvent effects) .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to potential release of HCl gas during synthesis .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via UPLC over 24–72 hours .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using HRMS .

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